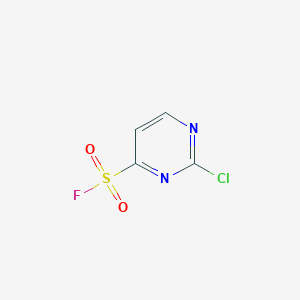

2-Chloropyrimidine-4-sulfonyl fluoride

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloropyrimidine-4-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFN2O2S/c5-4-7-2-1-3(8-4)11(6,9)10/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHIDBGKQJWRAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1S(=O)(=O)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloropyrimidine 4 Sulfonyl Fluoride

Precursor-Based Synthesis Strategies

The primary routes to sulfonyl fluorides involve the transformation of sulfonyl chlorides, sulfonic acids, sulfonamides, thiols, and disulfides. Each of these precursor classes requires a distinct synthetic approach to install the sulfonyl fluoride (B91410) moiety.

The conversion of sulfonyl chlorides to sulfonyl fluorides is a common and direct method for accessing this functional group. This transformation is typically achieved through a halide exchange reaction.

A widely used method for the synthesis of sulfonyl fluorides is the nucleophilic substitution of the chloride in a sulfonyl chloride with fluoride. nih.gov This is often accomplished using an aqueous solution of potassium bifluoride (KHF₂). nih.gov The reaction is effective for converting various arenesulfonyl chlorides to their corresponding sulfonyl fluorides. For the synthesis of 2-Chloropyrimidine-4-sulfonyl fluoride, this would involve the reaction of 2-chloropyrimidine-4-sulfonyl chloride with a fluoride salt.

Table 1: General Conditions for Halide Exchange Fluorination

| Reagent | Solvent | Temperature | Yield |

| KHF₂ | Water | Room Temperature | High |

Note: This table represents general conditions and would need to be optimized for the specific substrate.

Sulfonic acids and their salts are stable and readily available precursors for the synthesis of sulfonyl fluorides. The conversion is achieved through deoxyfluorination, where the hydroxyl group of the sulfonic acid is replaced by a fluorine atom.

Two complementary strategies have been developed for this transformation. One approach involves the use of thionyl fluoride (SOF₂) to convert sulfonic acid sodium salts to sulfonyl fluorides in high yields. nih.govresearchgate.net An alternative method employs deoxyfluorinating agents like Xtalfluor-E®, a bench-stable solid, for the conversion of both aryl and alkyl sulfonic acids and their salts. nih.govresearchgate.netnih.gov These methods offer a direct route to sulfonyl fluorides from readily accessible starting materials without the need for an intermediate oxidation step. nih.gov

Table 2: Deoxyfluorination Reagents for Sulfonic Acid Conversion

| Reagent | Substrate | Typical Yield |

| Thionyl fluoride (SOF₂) | Sulfonic acid sodium salts | 90-99% nih.govresearchgate.net |

| Xtalfluor-E® | Aryl and alkyl sulfonic acids and salts | 41-94% nih.govresearchgate.net |

Primary sulfonamides can serve as precursors to sulfonyl fluorides. A method involving the activation of the sulfonamide with a pyrylium (B1242799) salt (Pyry-BF₄) and magnesium chloride (MgCl₂) facilitates the formation of a sulfonyl chloride intermediate. Subsequent in-situ conversion with potassium fluoride (KF) yields the sulfonyl fluoride. researchgate.net This transformation is noted for its mild reaction conditions and high chemoselectivity towards the amino group, allowing for the synthesis of complex sulfonyl fluorides. researchgate.net

Thiols and disulfides can be directly converted to sulfonyl fluorides through oxidative fluorination, bypassing the need for pre-formed sulfonyl-containing precursors.

An electrochemical approach has been developed for the synthesis of sulfonyl fluorides from a wide range of thiols and disulfides. nih.govnih.govresearchgate.net This method utilizes potassium fluoride as an inexpensive and safe fluoride source and avoids the need for stoichiometric chemical oxidants. nih.govnih.gov The reaction proceeds under mild conditions and has been successfully applied to a heteroaryl thiol, 2-mercapto-4,6-dimethylpyrimidine, yielding the corresponding sulfonyl fluoride. nih.govpurdue.edu This suggests that a similar strategy could be employed for the synthesis of this compound from 2-chloro-4-mercaptopyrimidine.

Table 3: Electrochemical Oxidative Fluorination of a Pyrimidine (B1678525) Thiol

| Substrate | Fluoride Source | Key Additive | Yield |

| 2-mercapto-4,6-dimethylpyrimidine | KF | Pyridine (B92270) | 74% nih.gov |

Another method for the oxidative fluorination of thiols and disulfides involves the use of an electrophilic fluorine source that also acts as an oxidant, such as Selectfluor.

From Aryl Halides: Transition Metal-Catalyzed Fluorosulfonylation

The conversion of aryl halides to aryl sulfonyl fluorides using transition metal catalysis represents a powerful strategy for C-S bond formation. This approach typically involves the palladium-catalyzed coupling of an aryl halide, such as 2,4-dichloropyrimidine (B19661), with a sulfur dioxide surrogate, followed by fluorination.

Detailed research has established protocols for the fluorosulfonylation of aryl bromides and iodides. mdpi.com A one-pot, two-step procedure can be employed where an aryl bromide is first coupled with a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). mdpi.com The resulting sulfinate intermediate is then treated with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to yield the final aryl sulfonyl fluoride. rsc.org While 2,4-dichloropyrimidine is a highly activated substrate for nucleophilic substitution, palladium catalysis offers a distinct pathway for the direct introduction of the sulfonyl fluoride group. nih.gov More recently, aryl thianthrenium salts, which can be generated from arenes, have also been used as coupling partners in palladium-catalyzed fluorosulfonylation reactions with sodium dithionite (B78146) (Na₂S₂O₄) as the sulfonyl source and NFSI as the fluorine source. rsc.org

Table 1: Representative Conditions for Palladium-Catalyzed Fluorosulfonylation of Aryl Halides

| Aryl Halide | Catalyst | SO₂ Source | Fluorine Source | Base/Additives | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| Aryl Bromide | PdCl₂(Amphos)₂ | DABSO | NFSI | Et₃N | iPrOH | 75°C | Good | mdpi.com |

| Aryl Iodide | Pd₂(dba)₃ / Xantphos | DABSO | Selectfluor | DIPEA | iPrOH | 75°C | Good | organic-chemistry.org |

| Aryl Thianthrenium Salt | Pd(OAc)₂ / dppf | Na₂S₂O₄ | NFSI | - | DMF | Room Temp | Excellent | rsc.org |

From Aryldiazonium Salts: Sandmeyer-Type Fluorosulfonylation

The Sandmeyer reaction, a cornerstone of aromatic chemistry, can be adapted for the synthesis of sulfonyl fluorides from aryldiazonium salts. This method is particularly suitable for substrates like 4-amino-2-chloropyrimidine. scbt.com The process involves the diazotization of the amino group to form a reactive diazonium salt, which is then converted to the sulfonyl fluoride.

Modern variations of this reaction often proceed without the traditional copper catalyst. nih.gov In a typical copper-free procedure, an arylamine is converted to its diazonium salt in situ and then reacted with a sulfur dioxide source, such as sodium metabisulfite (B1197395) (Na₂S₂O₅), and an electrophilic fluorine source like Selectfluor. nih.gov This method demonstrates broad functional group tolerance and is amenable to gram-scale synthesis. nih.gov Alternatively, copper-catalyzed versions utilize a SO₂ surrogate like DABSO in combination with a simple fluoride source such as potassium bifluoride (KHF₂). organic-chemistry.org These reactions provide a direct and practical route from readily available aromatic amines to the corresponding sulfonyl fluorides.

Advanced and Emerging Synthetic Techniques

Recent innovations in synthetic chemistry have introduced novel methods for sulfonyl fluoride formation, offering advantages in terms of mild reaction conditions, sustainability, and efficiency.

Electrochemical Synthesis Pathways

Electrochemical synthesis provides a mild and environmentally benign approach to sulfonyl fluorides, avoiding the need for stoichiometric chemical oxidants. nih.gov This technique is effective for the oxidative coupling of thiols or disulfides with a fluoride source. acs.orgnih.gov The starting material for this compound would be 2-chloro-4-mercaptopyrimidine.

In a representative electrochemical setup, a thiol or disulfide is subjected to anodic oxidation in an undivided cell containing a graphite (B72142) anode and a stainless-steel cathode. mdpi.com Potassium fluoride (KF) is typically used as an inexpensive and safe fluoride source. nih.govacs.org The reaction is often performed in a biphasic mixture, such as acetonitrile (B52724) and aqueous HCl, with pyridine added as a base. acs.org This method has been successfully demonstrated with a pyrimidine substrate, 2-mercapto-4,6-dimethylpyrimidine, which yielded the corresponding sulfonyl fluoride in 74% yield, highlighting the method's applicability to this class of heterocycles. nih.govacs.org Another electrochemical route involves the conversion of sulfonyl hydrazides using triethylamine (B128534) trihydrofluoride (Et₃N·3HF) as the fluoride source. rsc.org

Table 2: Key Parameters in the Electrochemical Synthesis of a Pyrimidine Sulfonyl Fluoride nih.govacs.org

| Parameter | Condition |

|---|---|

| Starting Material | 2-Mercapto-4,6-dimethylpyrimidine |

| Fluoride Source | Potassium Fluoride (KF) |

| Electrodes | Graphite Anode / Stainless Steel Cathode |

| Solvent System | CH₃CN / 1 M HCl (biphasic) |

| Additive | Pyridine |

| Isolated Yield | 74% |

Photoredox Catalysis in Sulfonyl Fluoride Formation

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions, enabling the synthesis of complex molecules. nih.gov This strategy can be applied to the formation of sulfonyl fluorides through various radical-mediated pathways. nih.govrsc.org

One approach involves the photocatalytic conversion of aryl diazonium salts. researchgate.net Using a ruthenium-based photocatalyst, such as Ru(bpy)₃Cl₂, under visible light irradiation, an aryl radical is generated from the diazonium salt. This radical is then trapped by a sulfur dioxide surrogate like DABSO, and the resulting sulfonyl radical is fluorinated with NFSI to give the product. researchgate.net Another strategy utilizes bench-stable, redox-active fluorosulfonyl radical precursors, such as 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts, which can add to olefins under photoredox conditions. nih.gov This radical fluorosulfonylation offers a new avenue for C-SO₂F bond formation and has been used in the difunctionalization of unsaturated hydrocarbons. nih.gov These methods are noted for their high functional group tolerance and potential for late-stage functionalization of complex molecules. nih.gov

Mechanochemical Synthesis

Mechanochemistry, which uses mechanical force to drive chemical reactions, offers a sustainable, solvent-free alternative to traditional solution-based synthesis. researchgate.net A mechanochemical procedure for synthesizing sulfonyl fluorides has been developed using a mixer mill. youtube.com

This method typically involves the conversion of a stable precursor, such as a sulfonyl 2-methylimidazole, into the corresponding sulfonyl fluoride. youtube.com The reaction is performed under solvent-free conditions by milling the precursor with potassium bifluoride (KHF₂) as the fluorine source and acetic acid. youtube.com To apply this to the synthesis of this compound, one would first need to prepare the corresponding 2-chloropyrimidine-4-sulfonyl-2-methylimidazole intermediate. The mechanochemical approach is characterized by short reaction times and simplified purification, often requiring only a simple silica (B1680970) plug filtration. youtube.com

Catalytic Systems for Sulfonyl Fluoride Generation

Beyond transition-metal catalysis, other catalytic systems have been developed for the generation of sulfonyl fluorides. These include methods that activate precursors like sulfonamides or boronic acids.

A direct synthesis from sulfonamides has been reported, which capitalizes on the activation of the sulfonamide with a pyrylium salt (Pyry-BF₄) and magnesium chloride to form a sulfonyl chloride intermediate in situ. mdpi.com This intermediate is then immediately converted to the more stable sulfonyl fluoride by the addition of potassium fluoride. mdpi.com Organobismuth(III) catalysis has also been shown to be effective for converting aryl and heteroaryl boronic acids into sulfonyl fluorides using SO₂ and Selectfluor. organic-chemistry.org

Furthermore, various catalytic systems are employed not for the generation of sulfonyl fluorides but for their subsequent activation in sulfur(VI) fluoride exchange (SuFEx) chemistry. Lewis acids like calcium triflimide [Ca(NTf₂)₂] can activate the S-F bond, facilitating nucleophilic substitution to form sulfonamides and other derivatives. acs.orgacs.org Similarly, organocatalysts such as 1-hydroxybenzotriazole (B26582) (HOBt) and N-heterocyclic amines can activate sulfonyl fluorides for reactions with amines and alcohols. nih.govdigitellinc.com While these activation methods are used to react, rather than form, the sulfonyl fluoride, they are a critical part of the modern chemistry surrounding this functional group.

Regioselective Synthesis Considerations for Pyrimidine Sulfonyl Fluorides

The regiochemical outcome of substitution reactions on the pyrimidine ring is dictated by the electronic properties of the heterocyclic system. In the case of di-substituted pyrimidines, such as 2,4-dichloropyrimidine, the two chlorine atoms exhibit different reactivities towards nucleophilic aromatic substitution (SNAr). This differential reactivity is the cornerstone of regioselective synthesis.

It is a well-established principle that the chlorine atom at the C4 position of 2,4-dichloropyrimidine is more susceptible to nucleophilic attack than the chlorine atom at the C2 position. guidechem.com This heightened reactivity at C4 is attributed to the greater electron deficiency at this position, which is influenced by the cumulative electron-withdrawing effects of the two ring nitrogen atoms. This inherent electronic bias provides a reliable handle for the selective functionalization of the C4 position while leaving the C2-chloro substituent intact.

Therefore, a logical and effective strategy for the synthesis of this compound involves the initial regioselective displacement of the C4-chloro group with a suitable sulfur-containing nucleophile. The resulting intermediate, a 4-substituted-2-chloropyrimidine, can then be further elaborated to the desired sulfonyl fluoride.

Strategies for Sulfonyl Fluoride Introduction at the 4-position of Pyrimidine

The introduction of the sulfonyl fluoride group at the 4-position of the 2-chloropyrimidine (B141910) scaffold can be achieved through a multi-step sequence that leverages the principles of regioselective nucleophilic aromatic substitution followed by oxidative transformation and halogen exchange. While a direct one-pot synthesis from readily available precursors is not extensively documented, a rational synthetic pathway can be constructed based on established chemical transformations.

A plausible and efficient route commences with the reaction of 2,4-dichloropyrimidine with a sulfur nucleophile that can be subsequently converted to a sulfonyl fluoride. One such approach involves the use of a protected thiol or a sulfite (B76179) salt.

Step 1: Regioselective Introduction of a Sulfur Moiety at C4

Capitalizing on the enhanced reactivity of the C4 position, 2,4-dichloropyrimidine can be treated with a sulfur nucleophile, such as sodium sulfite (Na₂SO₃) or a protected thiol, to selectively displace the C4-chloride. The reaction with sodium sulfite would directly install a sulfonate group, yielding sodium 2-chloropyrimidine-4-sulfonate. Alternatively, reaction with a protected thiol, followed by deprotection, would furnish 2-chloropyrimidine-4-thiol.

Step 2: Conversion of the Sulfur Intermediate to a Sulfonyl Halide

The intermediate from the previous step is then converted to a sulfonyl halide.

From Sulfonic Acid: If the intermediate is the sulfonic acid (or its salt), it can be converted to the corresponding sulfonyl chloride using standard reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

From Thiol: In the case of 2-chloropyrimidine-4-thiol, oxidative chlorination is required. A variety of reagents can effect this transformation, including a combination of hydrogen peroxide and thionyl chloride or trichloroisocyanuric acid. organic-chemistry.orgchemspider.com This step yields the key intermediate, 2-chloropyrimidine-4-sulfonyl chloride.

Step 3: Halogen Exchange to Form the Sulfonyl Fluoride

The final step in the sequence is the conversion of the 2-chloropyrimidine-4-sulfonyl chloride to the target compound, this compound. This is typically achieved through a halogen exchange (Halex) reaction. nih.gov A variety of fluoride sources can be employed for this purpose, with potassium bifluoride (KHF₂) being a common and effective reagent. nih.gov The reaction proceeds by nucleophilic attack of the fluoride ion on the sulfonyl chloride, displacing the chloride and affording the desired sulfonyl fluoride.

This strategic, multi-step approach, outlined in the table below, provides a robust and regioselective pathway to this compound, a valuable synthetic intermediate.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Transformation |

| 1a | 2,4-Dichloropyrimidine | Sodium Sulfite (Na₂SO₃) | Sodium 2-chloropyrimidine-4-sulfonate | Nucleophilic Aromatic Substitution |

| 1b | 2,4-Dichloropyrimidine | Protected Thiol, then deprotection | 2-Chloropyrimidine-4-thiol | Nucleophilic Aromatic Substitution |

| 2a | Sodium 2-chloropyrimidine-4-sulfonate | Thionyl Chloride (SOCl₂) | 2-Chloropyrimidine-4-sulfonyl chloride | Chlorination |

| 2b | 2-Chloropyrimidine-4-thiol | H₂O₂/SOCl₂ or Trichloroisocyanuric acid | 2-Chloropyrimidine-4-sulfonyl chloride | Oxidative Chlorination |

| 3 | 2-Chloropyrimidine-4-sulfonyl chloride | Potassium Bifluoride (KHF₂) | This compound | Halogen Exchange |

Reactivity and Reaction Mechanisms of 2 Chloropyrimidine 4 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Reactivity at the Sulfonyl Center

The sulfonyl fluoride group (-SO₂F) is a versatile functional group known for its unique balance of stability and latent reactivity. sigmaaldrich.com This reactivity is central to its application in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has gained significant traction as a next-generation click chemistry reaction. sigmaaldrich.comresearchgate.netnih.gov

The foundational reactivity of the sulfonyl fluoride group involves nucleophilic attack at the electrophilic sulfur(VI) center. This process, known as Sulfur-Fluoride Exchange (SuFEx), enables the formation of new bonds by displacing the fluoride ion. nih.gov The mechanism proceeds via a nucleophilic substitution pathway at the sulfur atom. researchgate.net Unlike sulfonyl chlorides, which can undergo side reactions, sulfonyl fluorides react chemoselectively to yield only sulfonylation products. sigmaaldrich.comsigmaaldrich.com

The SuFEx reaction is characterized by the selective activation of the high oxidation state sulfur center, which is connected to a fluoride, facilitating exchange reactions with a variety of nucleophiles. nih.gov This transformation is often accelerated by Lewis bases, bifluoride salts, or can occur under physiological conditions with biological nucleophiles like the amino acid side chains of tyrosine, lysine (B10760008), and histidine. nih.govacs.orgnih.gov The reaction is generally robust, water-friendly, and produces high yields, aligning with the principles of click chemistry. sigmaaldrich.comsigmaaldrich.com The stability of the fluoride ion in aqueous environments further broadens its applicability. sigmaaldrich.com A general representation of the SuFEx mechanism is the activation of the S(VI) fluoride, which then reacts with an amine or other nucleophile to form the final product. nih.govchemrxiv.org

Factors Influencing Sulfonyl Reactivity and Stability

The reactivity of the sulfonyl fluoride group is not absolute; it is finely tuned by both electronic and steric factors associated with the attached aromatic or heterocyclic ring. rsc.orgresearchgate.netnih.gov The stability of the S-F bond is a critical parameter, particularly for applications in medicinal chemistry and radiochemistry. nih.gov

Electronic Effects: The electrophilicity of the sulfur atom is paramount. Electron-withdrawing groups on the pyrimidine (B1678525) ring enhance the reactivity of the sulfonyl fluoride by increasing the partial positive charge on the sulfur, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups increase the electron density on the ring and subsequently stabilize the S-F bond, reducing its reactivity. nih.govrsc.org In 2-Chloropyrimidine-4-sulfonyl fluoride, the pyrimidine ring itself is strongly electron-withdrawing, and the additional chloro group at the C2 position further enhances the electrophilicity of the sulfonyl center.

Steric Effects: Steric hindrance around the sulfonyl fluoride group can impede the approach of a nucleophile, thereby decreasing the reaction rate. Studies on various aryl sulfonyl fluorides have shown that increased substitution, such as in 2,4,6-trisubstituted models, leads to greater stability of the S-F bond. researchgate.netnih.gov

The interplay of these factors allows for the predictable modulation of sulfonyl fluoride reactivity. acs.orgrsc.org

Table 1: Factors Modulating the Reactivity and Stability of the Sulfonyl Fluoride Group

| Factor | Influence on S-F Bond | Effect on Reactivity with Nucleophiles | Rationale |

| Electron-Withdrawing Groups (e.g., -Cl, -NO₂) on Ring | Destabilizes | Increases | Enhances the electrophilicity of the sulfur(VI) center. rsc.org |

| Electron-Donating Groups (e.g., -OCH₃, -CH₃) on Ring | Stabilizes | Decreases | Reduces the electrophilicity of the sulfur(VI) center. nih.gov |

| Increased Steric Hindrance (e.g., ortho-substituents) | Stabilizes | Decreases | Shields the sulfur center from nucleophilic attack. researchgate.netnih.gov |

| Resonance Donation to Sulfur (e.g., Ar-O-SO₂F) | Stabilizes | Decreases | An adjacent oxygen atom tempers the electrophilicity of the sulfur. nih.gov |

Beyond its ionic reactivity, the sulfonyl fluoride moiety can participate in radical transformations, significantly expanding its synthetic utility. The strong S-F bond makes direct radical generation challenging. nih.gov However, recent advancements in photoredox catalysis have provided pathways to convert sulfonyl fluorides into sulfonyl radicals (RSO₂•). nih.govnih.gov

This process typically involves the activation of the sulfonyl fluoride by an organosuperbase, such as DBU, to form an intermediate that is more susceptible to reduction by an excited photocatalyst under visible light irradiation. nih.gov The resulting sulfonyl radical can then engage in various reactions, most notably the difunctionalization of unactivated alkenes. nih.gov This radical pathway allows for the formation of C-S bonds and the introduction of the fluorosulfonyl group into a wider range of molecular scaffolds under mild conditions. nih.govnih.gov For instance, the generated pyrimidine-4-sulfonyl radical could add across a double bond, leading to novel β-functionalized sulfonyl fluoride products. nih.gov

Pyrimidine Core Reactivity

The pyrimidine ring is an electron-deficient heterocycle, a property that makes it susceptible to nucleophilic attack, particularly when substituted with good leaving groups like halogens.

The chloro substituent at the C2 position of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The high reactivity of 2-chloropyrimidines towards nucleophilic attack is well-documented. nih.gov This activation arises from the cumulative electron-withdrawing effects of the two ring nitrogen atoms and the potent sulfonyl fluoride group at the C4 position. These groups effectively stabilize the negatively charged intermediate (Meisenheimer complex) formed during the substitution reaction. mdpi.com

The regioselectivity of SNAr on substituted pyrimidines is sensitive to the nature and position of other substituents on the ring. wuxiapptec.comwuxiapptec.com While substitution on 2,4-dichloropyrimidine (B19661) typically favors the C4 position, the presence of a strongly electron-withdrawing group like a sulfonyl moiety can influence the relative reactivity of the C2 and C4 positions. stackexchange.com In the case of 2-MeSO₂-4-chloropyrimidine, a close analog, SNAr reactions with alkoxides occur exclusively at the C2 position, which is attributed to the formation of a stabilizing hydrogen bond between the nucleophile and the sulfonyl group's methyl protons, lowering the transition state energy for C2 attack. wuxiapptec.comwuxiapptec.com While this compound lacks these methyl protons, the powerful electronic pull of the -SO₂F group profoundly influences the electron distribution in the ring, making the C2 position a prime target for nucleophiles.

Table 2: Illustrative Reactivity of the 2-Chloro Position in Activated Pyrimidines with Various Nucleophiles

| Nucleophile Type | Example | General Reactivity | Product Type |

| N-Nucleophiles | Amines (aliphatic, aromatic), Imidazole | High | 2-Aminopyrimidines nih.gov |

| O-Nucleophiles | Alkoxides, Phenoxides | High | 2-Alkoxypyrimidines mdpi.comwuxiapptec.com |

| S-Nucleophiles | Thiols, Thiolates | High | 2-Thioetherpyrimidines chemrxiv.orgrsc.org |

| C-Nucleophiles | Malonates, Indoles | Moderate to High | 2-Alkyl/Aryl-pyrimidines chemrxiv.org |

The mechanism of SNAr reactions on chloropyrimidines is generally accepted to proceed through a two-step addition-elimination pathway. researchgate.net

Addition Step: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex. researchgate.netnih.gov The stability of this complex is the rate-determining factor for many SNAr reactions. The electron-withdrawing nitrogen atoms and the C4-sulfonyl fluoride group in this compound are crucial for stabilizing this anionic intermediate through resonance and induction. mdpi.com

Elimination Step: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride leaving group from the Meisenheimer complex. This step is typically fast.

Kinetic studies on related systems, such as 2-chloro-5-nitropyrimidine, have been used to probe the details of this mechanism, including the stability of the Meisenheimer complex and the possibility of base catalysis in the deprotonation of zwitterionic intermediates when protonated nucleophiles are used. researchgate.netresearchgate.net While a concerted SNAr mechanism, which avoids a high-energy intermediate, has been proposed in some contexts, the stepwise addition-elimination pathway is predominant for highly activated systems like chloropyrimidines. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr) at the 2-Chloro Position

Influence of Pyrimidine Nitrogen and Sulfonyl Group on SNAr Activation

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further intensified by the strong electron-withdrawing nature of the sulfonyl fluoride group at the C4 position and the chloro group at the C2 position. This pronounced electrophilicity makes the pyrimidine ring highly activated towards nucleophilic aromatic substitution (SNAr) reactions.

The regioselectivity of SNAr reactions on substituted pyrimidines can be complex and is sensitive to the substituents present on the ring. wuxiapptec.comwuxiapptec.com For analogs like 2,4-dichloropyrimidine, SNAr reactions with amines typically occur selectively at the C4 position. wuxiapptec.com However, the presence of a sulfonyl group, as in the closely related compound 2-MeSO2-4-chloropyrimidine, introduces additional electronic factors that can alter this selectivity. wuxiapptec.comwuxiapptec.com

Quantum mechanical (QM) analyses on 2-MeSO2-4-chloropyrimidine reveal a fascinating dichotomy in regioselectivity. wuxiapptec.comwuxiapptec.com While reactions with amines and Stille couplings selectively occur at the C4 position, reactions with alkoxides and formamide (B127407) anions are selective for the C2 position. wuxiapptec.comwuxiapptec.com This shift in selectivity is attributed to the ability of the methylsulfonyl group's acidic proton to form hydrogen bonds with nucleophiles like alkoxides. wuxiapptec.comwuxiapptec.com This hydrogen bonding stabilizes the transition state for attack at C2, lowering the energy barrier for this pathway. wuxiapptec.comwuxiapptec.com Conversely, an attack at C4 would necessitate breaking this hydrogen bond, thus increasing the energy barrier. wuxiapptec.comwuxiapptec.com

Although this compound lacks the acidic proton of a methylsulfonyl group, the underlying principles of electronic activation remain. The pyrimidine nitrogens and the potent sulfonyl fluoride group work in concert to significantly lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic ring, with lobes indicating susceptibility to nucleophilic attack at both the C2 and C4 positions. wuxiapptec.comwuxiapptec.com The precise site of attack will be determined by a subtle balance of electronic effects, steric hindrance, and the nature of the attacking nucleophile.

Competitive Reaction Pathways: SNAr versus Sulfonylation

Bifunctional molecules like this compound, which possess both a haloarene moiety for SNAr and a sulfonyl fluoride group, present competitive reaction pathways. chemrxiv.orgnih.govchemrxiv.orgresearchgate.net The outcome of a reaction with a nucleophile, typically an amine, is a contest between SNAr at the C2-Cl bond and sulfonylation at the SO2F group.

Studies on a range of halo(het)arene sulfonyl halides have shown that the chemoselectivity of amination is highly dependent on the reaction conditions and the nature of the amine. chemrxiv.orgnih.govchemrxiv.org Generally, SNAr-reactive sulfonyl halides tend to undergo sulfonamide synthesis as the initial step. chemrxiv.orgnih.gov A subsequent amination at the SNAr-active center is possible if the ring remains sufficiently reactive. chemrxiv.orgnih.gov

Conversely, sulfonyl fluorides bearing an arylating moiety can be selectively transformed at the SNAr-active center under appropriate control. chemrxiv.orgnih.govchemrxiv.org The higher stability of the S-F bond compared to other sulfonyl halides (like sulfonyl chlorides) makes the SNAr pathway more competitive. nih.gov Sulfonyl fluorides are known to be more thermally and chemically robust, resisting hydrolysis and reduction. nih.govnih.gov This inherent stability allows for SNAr reactions to occur at the chloro-substituted position while leaving the sulfonyl fluoride group intact, a crucial aspect for orthogonal chemical strategies. chemrxiv.orgnih.govchemrxiv.org The choice of nucleophile is also critical; for instance, increasing the nucleophilicity of an aminating reagent often improves the yield of the SNAr product over the sulfonylation product. chemrxiv.org

Reactivity at Other Positions on the Pyrimidine Ring

The primary sites of reactivity on the this compound ring are the C2 and C4 positions, which bear the leaving groups (Cl and SO2F, respectively). The C6 position is also activated towards nucleophilic attack due to its position relative to the ring nitrogens and the C4-sulfonyl fluoride group. However, direct substitution at C6 would require the displacement of a hydride ion, which is generally unfavorable unless an oxidative SNAr (SNAr(H)) pathway is operative, which is not typical for this class of compounds under standard nucleophilic substitution conditions.

The C5 position is the most electron-rich carbon on the ring and is generally not susceptible to nucleophilic attack. Instead, it might be prone to electrophilic attack, although the strongly deactivating nature of the surrounding functional groups makes such reactions challenging. The reactivity of the C5 and C6 positions is significantly lower than that of C2 and C4, and reactions at these sites are not commonly observed under conditions favoring SNAr or sulfonylation.

Chemoselectivity in Bifunctional Systems

The dual reactivity of this compound makes it a valuable building block in medicinal chemistry and chemical biology, provided that its reactive sites can be addressed with high selectivity. The ability to modify one functional group while leaving the other untouched is a cornerstone of modern synthetic strategy.

Selective Modification at the Chloro Moiety while Retaining Sulfonyl Fluoride Integrity

A key synthetic utility of this compound lies in the ability to perform selective SNAr at the C2 position, displacing the chloride, without affecting the sulfonyl fluoride group at C4. This chemoselectivity is achievable due to the differential reactivity of the two electrophilic centers. researchgate.net

The C2-Cl bond is part of a highly electron-deficient pyrimidine ring, making it susceptible to SNAr. The sulfonyl fluoride group, while also electrophilic, is comparatively stable. nih.govnih.gov This stability allows for nucleophilic substitution at C2 under conditions that are not harsh enough to promote reaction at the SO2F moiety. This selective modification provides a powerful handle for introducing molecular diversity. For instance, various amines, alcohols, or thiols can be introduced at the C2 position, leading to a library of 2-substituted-4-sulfonyl fluoride pyrimidines. These products retain the sulfonyl fluoride group, which can then be used for subsequent transformations.

The following table illustrates this selective reactivity with hypothetical amine nucleophiles:

| Nucleophile (R-NH₂) | Product | Reaction Type |

| Aniline | 2-(Phenylamino)pyrimidine-4-sulfonyl fluoride | SNAr |

| Benzylamine | 2-(Benzylamino)pyrimidine-4-sulfonyl fluoride | SNAr |

| Morpholine | 2-(Morpholino)pyrimidine-4-sulfonyl fluoride | SNAr |

This table represents the expected outcome based on the principles of chemoselective SNAr, where the C2-Cl bond is more labile than the SO₂F group under controlled conditions.

Orthogonal Reactivity Principles

The concept of orthogonal reactivity is central to the synthetic application of this compound. The C-Cl bond and the S-F bond can be considered orthogonal handles that can be addressed by distinct reaction mechanisms or conditions. The SNAr reaction at the C2 position is a classic addition-elimination pathway. In contrast, the sulfonyl fluoride group is primarily known for its participation in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a click chemistry process. nih.gov

Sulfonyl fluorides are relatively stable but can be activated to react with nucleophiles, forming stable sulfonamide or sulfonate ester linkages. nih.govtheballlab.com This reactivity is particularly valuable in chemical biology, where the sulfonyl fluoride moiety acts as a "privileged warhead" for covalently modifying proteins at serine, threonine, tyrosine, and lysine residues. nih.govnih.gov

This orthogonality allows for a two-step, sequential modification strategy:

Step 1 (SNAr): A nucleophile is introduced at the C2 position via SNAr, displacing the chloride. The sulfonyl fluoride remains intact.

Step 2 (SuFEx/Sulfonylation): The resulting 2-substituted-pyrimidine-4-sulfonyl fluoride is then reacted with a second, different nucleophile (e.g., a protein side chain or another synthetic amine) under conditions that activate the sulfonyl fluoride, leading to the formation of a sulfonamide or sulfonate.

This stepwise functionalization enables the construction of complex molecules and bioconjugates where different functionalities are precisely installed at specific positions on the pyrimidine core. The stability of the sulfonyl fluoride group can also be modulated by using protecting groups on a parent sulfinate, allowing for its installation late in a synthetic route. chemrxiv.org

Derivatization and Functionalization Strategies

Transformations Involving the 2-Chloro Moiety

The chlorine atom at the C2 position of the pyrimidine (B1678525) ring is susceptible to a variety of transformations, primarily due to the electron-deficient nature of the pyrimidine ring, which is further activated by the potent electron-withdrawing sulfonyl fluoride (B91410) group at the C4 position.

The 2-chloro position readily undergoes nucleophilic aromatic substitution (SNAr) reactions with a range of heteroatom nucleophiles. This method is a cornerstone for installing nitrogen, oxygen, and sulfur-containing functional groups. The reactions are typically mild and efficient, making them suitable for introducing diversity into molecular scaffolds. acs.org The general mechanism involves the attack of a nucleophile at the carbon bearing the chlorine atom, proceeding through a charged intermediate known as a Meisenheimer complex, followed by the expulsion of the chloride ion.

Table 1: Examples of Nucleophilic Displacement Reactions

| Nucleophile Type | Example Reagent | Resulting Functional Group |

|---|---|---|

| Nitrogen (N) | Primary/Secondary Amines (R₂NH) | 2-Amino-pyrimidine |

| Oxygen (O) | Alcohols/Phenols (ROH) | 2-Alkoxy/Aryloxy-pyrimidine |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the 2-chloro position of the pyrimidine serves as an effective electrophilic partner.

Suzuki Coupling : This reaction couples the chloropyrimidine with an aryl or vinyl boronic acid (or its ester) to form biaryl or vinyl-substituted pyrimidines. mdpi.comnih.gov The reaction is typically catalyzed by a palladium(0) complex and requires a base. mdpi.com Microwave-assisted procedures have been developed to achieve high yields in short reaction times with low catalyst loading. mdpi.com

Sonogashira Coupling : This reaction involves the coupling of the chloropyrimidine with a terminal alkyne, catalyzed by both palladium and copper(I) complexes in the presence of a base, typically an amine that can also serve as the solvent. wikipedia.orgorganic-chemistry.org This method is highly effective for synthesizing alkynyl-substituted pyrimidines, which are valuable intermediates in organic synthesis and can be found in various pharmaceuticals. nih.gov

Table 2: Comparison of C-C Coupling Reactions

| Reaction | Coupling Partner | Key Catalysts | Typical Product |

|---|---|---|---|

| Suzuki | Boronic Acid/Ester | Pd(PPh₃)₄, Pd₂(dba)₃ | Aryl/Vinyl-pyrimidine |

The chloro group can be selectively removed through reductive dehalogenation to yield the corresponding pyrimidine-4-sulfonyl fluoride. This transformation is useful when the chlorine atom is used as a directing or activating group during synthesis and is no longer needed in the final product. Common methods for this reduction include catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) in the presence of a base like magnesium oxide or sodium hydroxide (B78521) to neutralize the hydrogen chloride formed during the reaction. oregonstate.edu Another approach involves the use of metallic zinc in an aqueous medium. oregonstate.edu

The reactivity of the 2-chloro group makes 2-chloropyrimidine-4-sulfonyl fluoride an excellent substrate for late-stage functionalization. This strategy is of paramount importance in medicinal chemistry for the rapid generation of analogues of a lead compound to explore structure-activity relationships (SAR). acs.org By introducing diverse functionalities at a late point in a synthetic sequence, researchers can efficiently fine-tune the pharmacological properties of a molecule. The robust nature of the Suzuki, Sonogashira, and SNAr reactions allows for their application to complex molecules bearing a variety of other functional groups. nih.gov

Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation and analysis of 2-Chloropyrimidine-4-sulfonyl fluoride (B91410). Techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, along with Mass Spectrometry (MS), offer complementary information regarding the molecule's vibrational modes, atomic connectivity, and mass-to-charge ratio.

Infrared (IR) Spectroscopy: The IR spectrum of 2-Chloropyrimidine-4-sulfonyl fluoride is expected to exhibit strong absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key expected vibrational frequencies include:

S=O Stretching: The sulfonyl fluoride group (-SO₂F) will display strong, distinct asymmetric and symmetric stretching vibrations. Typically, the asymmetric stretch (νₐₛ SO₂) appears at a higher frequency than the symmetric stretch (νₛ SO₂). For similar sulfonyl fluorides, these bands are often observed in the regions of 1400-1450 cm⁻¹ and 1200-1250 cm⁻¹, respectively.

C-Cl Stretching: The carbon-chlorine bond stretch is anticipated in the fingerprint region, generally between 600 and 800 cm⁻¹.

Pyrimidine (B1678525) Ring Vibrations: The pyrimidine ring will show a series of characteristic stretching and bending vibrations. C=N and C=C stretching vibrations within the ring are expected in the 1400-1600 cm⁻¹ range. C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹.

S-F Stretching: The sulfur-fluorine bond stretch is expected to be observed in the lower frequency region of the spectrum, typically around 700-850 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the sulfonyl group and the pyrimidine ring are expected to produce strong Raman signals. The combination of IR and Raman data allows for a more complete assignment of the molecule's fundamental vibrational modes.

Table 1: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -SO₂F | Asymmetric S=O Stretch | 1400 - 1450 |

| -SO₂F | Symmetric S=O Stretch | 1200 - 1250 |

| Pyrimidine Ring | C=N, C=C Stretching | 1400 - 1600 |

| Pyrimidine Ring | C-H Stretching | > 3000 |

| C-Cl | C-Cl Stretching | 600 - 800 |

| -SO₂F | S-F Stretching | 700 - 850 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two protons on the pyrimidine ring. Due to their different chemical environments, these protons will likely appear as distinct signals, with their chemical shifts and coupling constants providing information about their electronic environment and spatial relationship. The electron-withdrawing nature of the chloro and sulfonyl fluoride groups will influence the chemical shifts of the ring protons, likely causing them to resonate at a lower field (higher ppm).

¹³C NMR: The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule. Each of the four carbon atoms in the pyrimidine ring is expected to produce a distinct signal. The chemical shifts of these carbons will be influenced by the attached substituents. For instance, the carbon atom bonded to the chlorine atom and the carbon atom bonded to the sulfonyl fluoride group are expected to have characteristic chemical shifts.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing functional group. alfa-chemistry.com A single signal is expected for the fluorine atom in the sulfonyl fluoride group. The chemical shift of this signal can provide insights into the electronic environment of the sulfonyl fluoride moiety. ucsb.edu

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| ¹H | 7.0 - 9.0 | Doublet, Doublet |

| ¹³C | 120 - 170 | Singlet |

| ¹⁹F | +30 to +70 (relative to CFCl₃) | Singlet |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through fragmentation analysis. In the context of this compound, mass spectrometry can be used to characterize adducts formed through reactions with other molecules.

The formation of covalent adducts is a key aspect of the reactivity of sulfonyl fluorides. Mass spectrometry can identify these adducts by detecting the mass of the modified molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the adduct, allowing for the determination of its elemental composition.

Tandem mass spectrometry (MS/MS) can be employed to further characterize the structure of these adducts. In an MS/MS experiment, the ion corresponding to the adduct is isolated and fragmented. The resulting fragmentation pattern provides valuable information about the site of adduction and the structure of the modification.

Quantum Chemical and Computational Studies

Computational chemistry provides theoretical insights that complement experimental findings. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to model the properties and behavior of this compound at the molecular level.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations can predict a variety of properties for this compound with a high degree of accuracy. researchgate.netnih.gov

Molecular Geometry: DFT calculations can be used to determine the optimized, lowest-energy three-dimensional structure of the molecule. This includes bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecular geometry.

Vibrational Frequencies: A significant application of DFT is the prediction of vibrational spectra. researchgate.net Calculated harmonic frequencies can be compared with experimental IR and Raman data to aid in the assignment of vibrational modes.

Electronic Properties: DFT can be used to calculate various electronic properties, such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. mdpi.com The MEP map can visualize the electron-rich and electron-deficient regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack.

Table 3: Representative DFT-Calculated Properties for Pyrimidine Derivatives

| Property | Description | Typical Calculated Values |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6 to -8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -3 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity | 4 to 6 eV |

| Dipole Moment | Measure of molecular polarity | 2 to 4 Debye |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While DFT provides a static picture of the molecule at its energy minimum, MD simulations offer a dynamic view of its behavior.

For this compound, MD simulations could be employed to study its conformational dynamics and its interactions with other molecules, such as solvents or biological macromolecules. These simulations can provide insights into how the molecule behaves in a more complex environment, which is crucial for understanding its reactivity and potential applications. By simulating the trajectory of the molecule over time, researchers can analyze its flexibility, preferred conformations, and the nature of its intermolecular interactions.

Computational Screening and Docking Studies

Computational screening and molecular docking are powerful in silico tools used to predict the binding affinity and interaction modes of small molecules with macromolecular targets, typically proteins. For sulfonyl fluorides, including those with a pyrimidine scaffold, these methods are instrumental in identifying potential biological targets and prioritizing compounds for further experimental testing.

Advances in methodology have enabled the screening of large virtual libraries of compounds. In one notable example, a library of over 3,000 accessible sulfonyl fluorides was explored via covalent docking against the S1 pocket of trypsin, which features a key serine residue in its active site. nih.gov This type of large-scale screening helps to identify promising scaffolds that can form covalent bonds with target residues, a characteristic feature of sulfonyl fluoride reactivity.

The application of these computational approaches extends to pyrimidine-based structures. For instance, sulfonyl fluoride probes built on a pyrimidine 2-aminopyrazole scaffold have been designed to target protein kinases. researchgate.net Docking studies for such compounds are crucial for understanding how the pyrimidine core orients the reactive sulfonyl fluoride group toward specific, nucleophilic amino acid residues, such as a catalytic lysine (B10760008), within the ATP-binding pocket of a kinase. researchgate.net While specific docking studies focused exclusively on this compound are not extensively detailed in the cited literature, the principles are broadly applicable. The docking process would typically involve preparing a 3D model of the target protein and then computationally placing the this compound molecule into the binding site to calculate a binding score and visualize potential interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex before a potential covalent reaction.

The table below illustrates a hypothetical summary of results from a docking study, demonstrating the type of data generated.

| Target Protein | Binding Site | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Protein Kinase A | ATP-binding pocket | -8.5 | Lys72, Val57 | Covalent (Lys), Hydrogen Bond |

| Trypsin | S1 Pocket | -7.2 | Ser195, Gly216 | Covalent (Ser), Hydrogen Bond |

| Carbonic Anhydrase | Active Site Zinc | -6.8 | His94, Thr199 | Coordination, Hydrogen Bond |

Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides deep insights into the reaction mechanisms of sulfonyl fluorides, particularly the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, which is central to their utility as chemical probes and synthetic building blocks. These studies often employ quantum mechanical calculations, such as Density Functional Theory (DFT), to map out reaction pathways, identify intermediates, and characterize the transition states connecting them.

The reactivity of the S(VI)-F bond is a key area of investigation. While highly stable, this bond can be activated to react with nucleophiles. nih.gov Mechanistic studies have explored how catalysts can facilitate this process. For example, the amidation of sulfonyl fluorides can be catalyzed by 1-hydroxybenzotriazole (B26582) (HOBt). chemrxiv.org Computational analysis of this reaction has revealed a detailed pathway involving the activation of the S(VI)-F bond by the catalyst. chemrxiv.org Such calculations can determine the Gibbs free activation energies for proposed pathways, helping to elucidate the most favorable reaction mechanism.

Transition state calculations are fundamental to this analysis. For a given reaction, such as the attack of a nucleophile on the sulfur atom of this compound, computational methods can model the geometry and energy of the highest point on the reaction coordinate—the transition state. The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state. youtube.com

For example, in the SuFEx reaction between a sulfonyl fluoride and an amine, the proposed mechanism may involve the formation of an intermediate complex, followed by a transition state leading to the sulfonamide product and the release of a fluoride ion. Computational models can calculate the energy barriers for each step. The electron-withdrawing nature of the 2-chloropyrimidine (B141910) ring likely influences the electrophilicity of the sulfur atom, a factor that can be quantified through computational analysis of the molecule's electronic structure.

The table below summarizes key parameters that are typically calculated in the computational analysis of a reaction mechanism.

| Reaction Step | Parameter | Calculated Value | Interpretation |

| Nucleophilic Attack | Activation Energy (ΔG‡) | 15.2 kcal/mol | The energy barrier for the reaction to proceed. |

| Transition State | Vibrational Frequency | -350 cm⁻¹ (imaginary) | Confirms the structure is a true transition state. |

| Intermediate Complex | Relative Energy (ΔG) | -2.5 kcal/mol | A stable intermediate is formed before the transition state. |

| Product Formation | Reaction Energy (ΔG_rxn) | -25.8 kcal/mol | The overall reaction is thermodynamically favorable. |

These computational investigations are crucial for understanding the underlying principles of reactivity and for designing new synthetic methods and molecular probes based on the sulfonyl fluoride functional group.

Advanced Applications in Chemical Synthesis and Biology

Reagents in Organic Synthesis

The robust and versatile nature of the sulfonyl fluoride (B91410) group, coupled with the established role of pyrimidine (B1678525) derivatives in various chemical domains, positions 2-chloropyrimidine-4-sulfonyl fluoride as a significant reagent in modern organic synthesis. Its utility spans the creation of complex molecular structures to the synthesis of specialized polymers and dyes.

Building Blocks for Complex Molecular Architectures

Sulfonyl fluorides are recognized as stable and versatile building blocks, largely due to their participation in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a cornerstone of click chemistry. sioc-journal.cnrhhz.net Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a favorable balance of stability and reactivity, showing resistance to hydrolysis while reacting selectively with specific nucleophiles. theballlab.comenamine.netnih.gov This controlled reactivity allows the -SO2F group to be carried through multiple synthetic steps, a valuable trait for the construction of complex molecules. researchgate.net

The 2-chloropyrimidine (B141910) core of the molecule serves as a widely used scaffold in medicinal chemistry and materials science. The presence of the chlorine atom at the 2-position provides an additional site for synthetic modification, typically through nucleophilic aromatic substitution. Consequently, this compound can be viewed as a trifunctional building block, offering three distinct points for chemical elaboration: the sulfonyl fluoride group for SuFEx chemistry, the chloro substituent for substitution reactions, and the pyrimidine ring itself for further functionalization. This multi-faceted reactivity enables the efficient synthesis of diverse and complex molecular architectures, including potential therapeutic agents and functional materials. sioc-journal.cntheballlab.com

Precursors for Functional Polymers and Dyes

The sulfonyl fluoride moiety is increasingly being incorporated into monomers for the synthesis of functional polymers. rhhz.net For instance, monomers like 4-vinylbenzenesulfonyl fluoride (VBSF) have been successfully used in controlled radical polymerization techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. chemrxiv.org The resulting polymers, bearing pendant sulfonyl fluoride groups, can undergo post-polymerization modification via SuFEx reactions. This allows for the introduction of a wide array of functional groups, creating polymers with tailored properties. chemrxiv.org By analogy, a monomer derived from this compound could be used to generate functional polymers where the pyrimidine unit imparts specific thermal or electronic properties.

In the realm of dye synthesis, heterocyclic structures like pyrimidine are often integral parts of chromophores. The 2-chloropyrimidine core can be elaborated to create fluorescent molecules. nih.gov The sulfonyl fluoride group can then serve as a reactive handle to covalently attach the dye to various substrates, such as proteins or surfaces, or to modulate the electronic properties of the dye molecule itself.

Stereoselective Synthesis Applications

The sulfonyl fluoride group can participate in reactions where stereochemistry is controlled. Recent research has demonstrated the use of alkyl sulfonyl fluorides in stereoselective, palladium(II)-catalyzed cyclopropanation of unactivated alkenes. chemrxiv.org In these reactions, the sulfonyl fluoride acts as both an acidifying group and an internal oxidant. chemrxiv.org Furthermore, methods have been developed for the stereospecific synthesis of highly enantioenriched sulfonimidoyl fluorides via SuFEx reactions, which are then used to create a diverse range of chiral sulfonimidamides. nih.gov These examples highlight the potential for the sulfonyl fluoride moiety within this compound to be employed in stereoselective transformations, enabling the synthesis of chiral molecules with high enantiomeric purity. researchgate.net

Chemical Biology Probes and Tools

The unique reactivity of the sulfonyl fluoride group has established it as a "privileged warhead" in chemical biology. nih.govresearchgate.net Its relative stability in aqueous environments combined with its capacity to covalently react with specific amino acid residues makes it an exceptional tool for designing chemical probes to study biological systems. nih.govnih.gov

Covalent Probe Discovery and Protein Labeling

This compound combines a protein recognition element (the pyrimidine scaffold) with a covalent warhead (the sulfonyl fluoride). Pyrimidine-based structures are common motifs in kinase inhibitors, designed to interact with the ATP-binding site of these enzymes. researchgate.net By attaching a sulfonyl fluoride to this scaffold, it is possible to create targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes. researchgate.net

These probes first bind non-covalently to the target protein, driven by interactions with the pyrimidine core. The proximity afforded by this binding then facilitates a covalent reaction between the sulfonyl fluoride group and a nearby nucleophilic amino acid residue, leading to irreversible labeling of the protein. nih.govnih.gov This strategy has been successfully used to develop broad-spectrum kinase probes that can covalently modify numerous kinases in live cells, allowing for the quantification of drug-target engagement. nih.gov

Targeting Specific Amino Acid Residues (e.g., Lysine (B10760008), Tyrosine, Serine)

The electrophilic sulfur atom of the sulfonyl fluoride group is susceptible to attack by strong nucleophiles found in the side chains of certain amino acids. This reactivity is highly context-dependent, often requiring the target residue to be in a specific microenvironment within a protein's binding pocket that enhances its nucleophilicity. nih.govnih.gov The primary targets for sulfonyl fluoride probes are lysine, tyrosine, and serine. enamine.netnih.gov

Lysine: The ε-amino group of a lysine residue can react with a sulfonyl fluoride to form a stable sulfonamide linkage. This reaction has been exploited to design probes that target a conserved lysine residue in the ATP-binding site of many protein kinases. nih.govresearchgate.net Crystallographic studies have confirmed the formation of a covalent bond between the sulfonyl group and the lysine side chain amine. researchgate.netnih.gov

Tyrosine: The phenolate (B1203915) anion of a deprotonated tyrosine residue is a potent nucleophile that can react with sulfonyl fluorides to form a stable sulfonate ester. nih.govnih.gov This reactivity has been harnessed to create probes that selectively label functional tyrosine residues in the active sites of enzymes like glutathione (B108866) transferases (GSTs) and the mRNA-decapping scavenger enzyme DcpS. nih.govnih.govresearchgate.net

Serine: The hydroxyl group of a serine residue, particularly an activated serine in the catalytic triad (B1167595) of a serine protease, readily attacks sulfonyl fluorides. nih.govnih.gov This reaction results in a stable sulfonate ester adduct, effectively inactivating the enzyme. This principle is the basis for widely used serine protease inhibitors like phenylmethylsulfonyl fluoride (PMSF) and (2-aminoethyl)benzenesulfonyl fluoride (AEBSF). nih.gov

The table below summarizes the covalent modification of these key amino acid residues by the sulfonyl fluoride warhead.

| Target Amino Acid | Nucleophilic Group | Resulting Covalent Linkage | Example Protein Target(s) |

| Lysine | ε-Amino group (-NH₂) | Sulfonamide (-SO₂-NH-) | Protein Kinases (e.g., SRC, EGFR) researchgate.netnih.gov |

| Tyrosine | Phenolic hydroxyl group (-OH) | Sulfonate Ester (-SO₂-O-) | Glutathione Transferases (GSTs), DcpS nih.govnih.gov |

| Serine | Hydroxyl group (-OH) | Sulfonate Ester (-SO₂-O-) | Serine Proteases (e.g., Chymotrypsin, Thrombin) nih.gov |

Investigation of Protein-Biomolecule Interactions

The sulfonyl fluoride functional group is a versatile electrophile for forging covalent bonds with nucleophilic residues in proteins, such as lysine or tyrosine. This reactivity is harnessed to design chemical probes and covalent inhibitors for studying and modulating protein-protein interactions (PPIs), which are often challenging to target with small molecules due to their large and flat interfaces. nih.govnih.gov

Substituted aryl-sulfonyl fluorides have been investigated as electrophiles for designing cell-permeable, lysine-covalent antagonists of PPIs. nih.gov For instance, they have been incorporated into agents targeting the X-linked inhibitor of apoptosis protein (XIAP) to react with Lys311. nih.gov Such studies demonstrate the potential of the sulfonyl fluoride warhead, a key feature of this compound, in creating tools to investigate and disrupt PPIs. The general strategy involves using platforms like sulfur(VI) fluoride exchange (SuFEx) in vitro selection to discover covalent inhibitors from large libraries of modified oligonucleotides. nih.gov While the principle is established, specific studies detailing the direct use of this compound for investigating protein-biomolecule interactions are not extensively documented in the reviewed literature.

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in complex biological systems. mdpi.com The probes typically consist of a recognition element, a reactive group (or "warhead"), and a reporter tag. Sulfonyl fluorides are recognized as effective and somewhat promiscuous warheads in ABPP probes, capable of reacting with various nucleophilic amino acid side chains. mdpi.com

This reactivity has been exploited to develop broad-spectrum kinase probes for profiling in living cells. mdpi.com For example, a probe containing a sulfonyl fluoride moiety was developed to covalently modify a conserved lysine residue in the ATP-binding site of many kinases. researchgate.net This allows for the assessment of the inhibitor's interaction landscape across the kinome. Another application involves the development of fatty acyl sulfonyl fluoride probes for profiling fatty acid-associated proteins in living cells, targeting essential serine or tyrosine residues. nih.gov Although the utility of the sulfonyl fluoride group in ABPP is well-established, the direct application of this compound as an ABPP probe has not been specifically detailed in the available research.

RNA Functionalization and Labeling via Sulfonylation of 2′-OH Groups

The 2'-hydroxyl (2'-OH) group of RNA is a nucleophilic site that can be targeted for chemical modification, enabling the labeling, probing, and conjugation of RNA molecules. While most methods have relied on carbonyl-based electrophiles, recent research has shown that activated sulfonyl species can also react with the 2'-OH group in aqueous environments. acs.org

These sulfonyl reagents offer an alternative for the covalent labeling of RNA. For instance, an azide-substituted sulfonyltriazole reagent has been developed to introduce labels into RNA via click chemistry. wuxiapptec.com Furthermore, a 2-chloropyridine (B119429) sulfonate adduct on RNA can be further conjugated with thiols through an SNAr reaction. acs.org This demonstrates the potential of sulfonyl-containing compounds for RNA functionalization. However, the specific use of this compound for the direct sulfonylation of RNA 2'-OH groups is not explicitly described in the reviewed scientific literature.

Drug Discovery and Medicinal Chemistry Research (Synthetic Aspects)

The dual reactivity of this compound makes it an interesting scaffold in drug discovery, particularly for the development of targeted covalent inhibitors (TCIs). TCIs form a permanent covalent bond with their target protein, which can lead to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance. wuxiapptec.com The sulfonyl fluoride moiety serves as the covalent warhead, while the 2-chloro-pyrimidine core can be modified to achieve target selectivity. nih.gov

Design and Synthesis of Covalent Inhibitors

The general approach to designing covalent inhibitors often starts with a known reversible ligand for the target protein. An electrophilic functional group, or warhead, is then incorporated into this ligand's structure. wuxiapptec.com The sulfonyl fluoride group is a classic warhead used for this purpose, reacting with nucleophilic amino acid residues like lysine or tyrosine within the target's binding site. wuxiapptec.comnih.gov

Kinase Inhibition (e.g., EGFR, SRC)

Covalent inhibitors have proven to be a successful strategy for targeting protein kinases, with several approved drugs for cancer treatment. For Epidermal Growth Factor Receptor (EGFR), covalent inhibitors have been developed to overcome resistance to first-generation reversible inhibitors. ebi.ac.uk For instance, a sulfonyl fluoride derivative was designed to potently and irreversibly inhibit a resistant mutant of EGFR (EGFRL858R/T790M/C797S) by forming a sulfonamide bond with the catalytic residue Lys745. nih.gov

Similarly, sulfonyl fluoride probes have been designed based on a pyrimidine 2-aminopyrazole scaffold to target a conserved catalytic lysine in kinases. researchgate.net Co-crystal structures have confirmed that such probes can covalently modify both SRC kinase (at Lys295) and EGFR (at Lys745). researchgate.net While these examples highlight the use of the sulfonyl fluoride warhead and pyrimidine-based scaffolds in designing kinase inhibitors, the direct synthesis of EGFR or SRC inhibitors starting from this compound is not explicitly detailed.

BCL6 Inhibition

B-cell lymphoma 6 (BCL6) is a transcriptional repressor that is a key target in lymphoid malignancies. nih.gov The development of covalent inhibitors for BCL6 provides a strategy to achieve sustained target engagement and improved anti-proliferative activity.

A structure-guided rational design approach has been used to develop irreversible BCL6 inhibitors. This involved introducing a sulfonyl fluoride warhead onto a known reversible BCL6 inhibitor scaffold. nih.gov The resulting compounds, TMX-1120 and TMX-2164, were designed to covalently react with Tyrosine 58 (Tyr58) in the lateral groove of BCL6. nih.govnih.gov

The synthesis of these inhibitors utilized a 2-chloropyrimidine derivative as a starting material. The synthetic route involved the nucleophilic aromatic substitution of the chlorine atom on the pyrimidine ring, followed by a one-pot palladium-catalyzed reaction to introduce the sulfonyl fluoride group. nih.gov This synthetic strategy directly demonstrates the utility of the 2-chloropyrimidine core in the construction of advanced covalent inhibitors.

Late-Stage Functionalization in Drug Molecule Synthesis

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late step in the synthetic sequence, enabling the rapid generation of analogs with improved pharmacological properties. This compound is a valuable reagent in this context due to the differential reactivity of its functional groups.

The sulfonyl fluoride moiety is a key player in LSF, primarily through its participation in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.netresearchgate.net This reaction allows for the efficient and chemoselective formation of sulfonamides, sulfates, and other sulfur-containing linkages under mild conditions. The stability of the sulfonyl fluoride group to many common reaction conditions makes it an ideal handle to be carried through a synthetic route and then selectively reacted in the final steps. enamine.net

One of the prominent applications of sulfonyl fluorides in LSF is the development of covalent inhibitors and chemical probes for biological targets. enamine.netresearchgate.net For instance, sulfonyl fluoride probes based on a pyrimidine scaffold have been designed to target conserved lysine residues in the ATP binding site of kinases. ucsf.edunih.govresearchgate.nethkbu.edu.hkresearchgate.net While not specifically detailing this compound, these studies establish a strong precedent for its use in creating targeted covalent inhibitors. The 2-chloro substituent on the pyrimidine ring offers an additional site for modification, potentially through nucleophilic aromatic substitution (SNAr) reactions, further enhancing its utility in LSF. nih.gov This dual reactivity allows for a modular approach to drug design, where the pyrimidine core can be anchored to a target via the sulfonyl fluoride, and the 2-chloro position can be functionalized to optimize binding affinity and selectivity.

Table 1: Potential Late-Stage Functionalization Reactions of this compound

| Reactive Site | Reaction Type | Potential Coupling Partners | Resulting Linkage |

| 4-Sulfonyl fluoride | SuFEx | Amines, Phenols, Alcohols | Sulfonamide, Sulfonate Ester |

| 2-Chloro | SNAr | Amines, Thiols, Alcohols | Amino-, Thio-, or Ether-pyrimidine |

Scaffold Diversification for Biological Screening

The generation of diverse chemical libraries is fundamental to the discovery of new bioactive molecules. This compound serves as an excellent starting point for scaffold diversification due to its capacity to undergo orthogonal reactions at its two reactive centers. This allows for the creation of a wide array of compounds from a single, readily accessible starting material.

The SuFEx reaction at the sulfonyl fluoride position is a cornerstone of this diversification strategy. nih.gov By reacting this compound with a library of amines or phenols, a diverse set of sulfonamides or sulfonate esters can be generated. Subsequently, the 2-chloro position can be subjected to SNAr reactions with another set of nucleophiles. This combinatorial approach can rapidly generate a large library of compounds with varied substituents at both the 2- and 4-positions of the pyrimidine ring.

This strategy is particularly valuable for fragment-based drug discovery (FBDD). nih.gov A library of small molecules derived from this compound can be screened against a biological target. Hits from this initial screen can then be optimized by further functionalization at the other reactive site to improve potency and selectivity. The pyrimidine core itself is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs, which further enhances the potential of its derivatives for biological activity. mdpi.com

Table 2: Exemplary Scaffold Diversification Strategy

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | SuFEx | Library of primary/secondary amines | 2-Chloro-N-substituted-pyrimidine-4-sulfonamide library |

| 2 | SNAr | Library of nucleophiles (e.g., anilines, thiophenols) | 2-(Substituted)-N-substituted-pyrimidine-4-sulfonamide library |

Applications in Agrochemical Research (Synthetic Aspects)

While specific examples detailing the use of this compound in agrochemical synthesis are not prevalent in the reviewed literature, the chemical motifs present in this compound are of significant interest in this field. Pyrimidine-based structures are common in a variety of herbicides, fungicides, and insecticides. The introduction of fluorine and sulfonyl groups into organic molecules is a well-established strategy in agrochemical design to enhance efficacy, metabolic stability, and transport properties.

The reactivity of the 2-chloro and 4-sulfonyl fluoride groups allows for the synthesis of a range of pyrimidine derivatives that could be screened for agrochemical activity. For instance, the displacement of the 2-chloro group with various amine- or oxygen-containing nucleophiles could lead to compounds analogous to known pyrimidine-based agrochemicals. Similarly, the conversion of the sulfonyl fluoride to sulfonamides could introduce functionalities known to be important for herbicidal or fungicidal action. The synthetic versatility of this compound makes it a potentially valuable intermediate for the exploration of new agrochemical entities.

Material Science Applications

The application of this compound in material science is an emerging area with potential, largely stemming from the reactivity of the sulfonyl fluoride group in polymerization reactions. Sulfonyl fluorides can participate in SuFEx click chemistry to form polysulfates and polysulfonates, which are classes of polymers with potentially valuable properties. chemrxiv.orgchemrxiv.org

Although research specifically utilizing this compound as a monomer is not widely reported, its structure suggests potential for creating novel functional polymers. For example, it could be used as a monomer or a cross-linking agent to introduce pyrimidine units into a polymer backbone. The resulting polymers could exhibit interesting properties such as thermal stability, specific conductivity, or unique optical characteristics. The presence of the nitrogen atoms in the pyrimidine ring and the polar sulfonyl group could also impart specific solubility and blending characteristics to the resulting materials. For instance, fluorinated polymers are known for their unique surface properties, and incorporating a sulfonyl fluoride-containing monomer could be a strategy to modify the surface energy of materials. pdx.edu Furthermore, polymers with ionic groups, which could be derived from the sulfonyl fluoride moiety, are of interest as ion-conducting materials for applications in batteries and fuel cells. nih.govrsc.org The development of polymers from monomers like 4-vinylbenzenesulfonyl fluoride showcases the potential of sulfonyl fluorides in creating functional polymers through controlled polymerization techniques. chemrxiv.orgchemrxiv.org

Future Directions and Emerging Research Frontiers

Development of Green and Sustainable Synthetic Routes